Cupric subcarbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

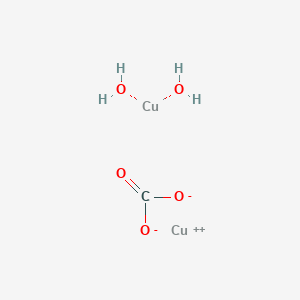

Cu2(OH)2CO3

. It is a green solid that occurs naturally as the mineral malachite. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cupric subcarbonate can be synthesized through the reaction of copper(II) sulfate with sodium carbonate in an aqueous solution. The reaction proceeds as follows:

2CuSO4+2Na2CO3+H2O→Cu2(OH)2CO3+2Na2SO4+CO2

The reaction is typically carried out at room temperature, and the product is obtained as a precipitate, which is then filtered, washed, and dried.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with sodium carbonate or sodium bicarbonate. The process involves controlled precipitation, followed by filtration and drying. The purity and particle size of the product can be adjusted by varying the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Cupric subcarbonate undergoes several types of chemical reactions, including:

Decomposition: Upon heating, it decomposes to form copper(II) oxide, carbon dioxide, and water.

Cu2(OH)2CO3→2CuO+CO2+H2O

Acid-Base Reactions: It reacts with acids to form copper(II) salts, carbon dioxide, and water.

Cu2(OH)2CO3+2HCl→2CuCl2+CO2+2H2O

Redox Reactions: It can participate in redox reactions, where it acts as an oxidizing agent.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Heat: Decomposition reactions typically require heating to temperatures above 200°C.

Major Products Formed:

Copper(II) oxide: Formed during thermal decomposition.

Copper(II) salts: Formed during acid-base reactions.

Wissenschaftliche Forschungsanwendungen

Cupric subcarbonate has a wide range of applications in scientific research:

Biology: It is employed in biomineralization studies and as a component in biosensors.

Industry: It is used in the production of pigments, ceramics, and as a fungicide in agriculture.

Wirkmechanismus

The mechanism by which cupric subcarbonate exerts its effects varies depending on the application:

Catalysis: In catalytic reactions, it facilitates the conversion of reactants to products by providing an active surface for the reaction.

Biomineralization: It promotes the formation of mineralized structures in biological systems through the deposition of copper ions.

Antimicrobial Activity: Copper ions released from this compound can disrupt microbial cell membranes and interfere with enzyme function, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Cupric subcarbonate can be compared with other copper compounds such as:

Copper(II) oxide (CuO): Unlike this compound, copper(II) oxide is a black solid and is primarily used in ceramics and as a catalyst.

Copper(II) sulfate (CuSO_4): This blue crystalline solid is widely used in agriculture as a fungicide and in electroplating.

Copper(I) oxide (Cu_2O): A red solid used in antifouling paints and as a pigment.

Uniqueness: this compound is unique due to its dual composition of carbonate and hydroxide ions, which imparts distinct chemical properties and reactivity compared to other copper compounds.

Eigenschaften

Molekularformel |

CH4Cu2O5 |

|---|---|

Molekulargewicht |

223.13 g/mol |

IUPAC-Name |

copper;copper;carbonate;dihydrate |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;;+2;;/p-2 |

InChI-Schlüssel |

CIZZAEMQLFBLFN-UHFFFAOYSA-L |

Kanonische SMILES |

C(=O)([O-])[O-].O.O.[Cu].[Cu+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5E)-5-({5-[4-(aminosulfonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12042602.png)

![5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12042614.png)

![4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12042618.png)

![methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12042624.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042627.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12042639.png)

![N-[(4-Methoxyphenyl)methyl]-N-methylguanidine](/img/structure/B12042642.png)

![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12042647.png)

![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)